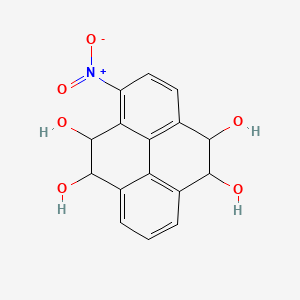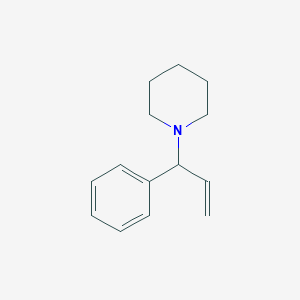
S-phenyl 2-chloropropanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-phenyl 2-chloropropanethioate: is an organic compound with the molecular formula C9H9ClOS It is characterized by the presence of a phenyl group attached to a 2-chloropropanethioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-phenyl 2-chloropropanethioate typically involves the reaction of phenylthiol with 2-chloropropanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A common solvent used for this reaction is dichloromethane, and a base such as triethylamine is often added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors may be employed to ensure consistent product quality and to handle the exothermic nature of the reaction efficiently.
Análisis De Reacciones Químicas
Types of Reactions: S-phenyl 2-chloropropanethioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Products include substituted thioesters.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols.
Aplicaciones Científicas De Investigación
Chemistry: S-phenyl 2-chloropropanethioate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms, particularly those involving thioesterases. It is also investigated for its potential as a prodrug, where the thioester linkage can be hydrolyzed to release active pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its reactivity makes it a valuable intermediate in the synthesis of various active ingredients.
Mecanismo De Acción
The mechanism of action of S-phenyl 2-chloropropanethioate involves its reactivity towards nucleophiles. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications where the compound acts as an electrophile.
Comparación Con Compuestos Similares
Phenyl 2-chloropropanoate: Similar structure but lacks the sulfur atom.
S-phenyl 2-bromopropanethioate: Similar structure but with a bromine atom instead of chlorine.
S-phenyl 2-chlorobutanethioate: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness: S-phenyl 2-chloropropanethioate is unique due to the presence of both a phenyl group and a thioester linkage. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. The chlorine atom provides a good leaving group, facilitating various substitution reactions.
Propiedades
Número CAS |
120346-68-1 |
|---|---|
Fórmula molecular |
C9H9ClOS |
Peso molecular |
200.69 g/mol |
Nombre IUPAC |
S-phenyl 2-chloropropanethioate |
InChI |
InChI=1S/C9H9ClOS/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-7H,1H3 |
Clave InChI |
WUWHPTWABZXMND-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)SC1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


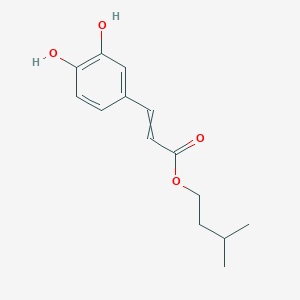
![5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide](/img/structure/B14293540.png)
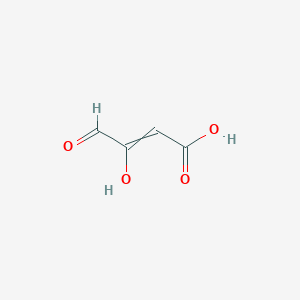
![5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14293544.png)
![1,1'-[2-Ethoxy-2-(4-ethoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14293549.png)
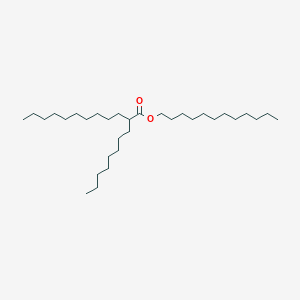
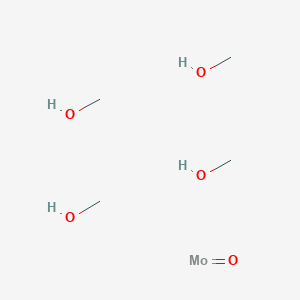
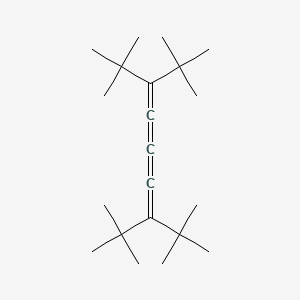


![Bis{[(fluorooxy)sulfinyl]oxy}(dimethyl)stannane](/img/structure/B14293573.png)
![7-[Di(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14293593.png)
